molecular formula C19H19ClN4OS B2444634 (Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one CAS No. 306321-32-4

(Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2444634
CAS No.: 306321-32-4
M. Wt: 386.9
InChI Key: DZQSVHGCPHUKCU-CIAFOILYSA-N
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Description

(Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

A key application of thiazolidin-4-one derivatives, including compounds structurally similar to (Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one, is in the development of new antimicrobial agents. For instance, Gouda et al. (2010) synthesized a series of thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, some of which exhibited promising antimicrobial activities. These findings suggest the potential of thiazolidin-4-one derivatives in combating microbial infections (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Structural and Computational Studies

Another area of application is in structural and computational chemistry, where derivatives of thiazolidin-4-one serve as subjects for X-ray crystallography and theoretical studies. Khelloul et al. (2016) characterized the crystal structure of a thiazolidin-4-one derivative, offering insights into its molecular geometry and interactions, which are crucial for understanding the compound's chemical behavior and potential biological activity (Khelloul, Toubal, Benhalima, Rahmani, Chouaih, Djafri, & Hamzaoui, 2016).

Anticancer Research

Thiazolidin-4-one derivatives are also investigated for their anticancer properties. Nikalje et al. (2015) designed and synthesized a series of thiazolidin-4-one derivatives as potential anticonvulsants, also evaluating their central nervous system (CNS) depressant activity. While primarily focused on anticonvulsant activity, this research contributes to the broader understanding of thiazolidin-4-one derivatives' biological activities, potentially including anticancer effects (Nikalje, Ansari, Bari, & Ugale, 2015).

Novel Synthetic Approaches and Biological Activities

The development of new synthetic methodologies for thiazolidin-4-one derivatives allows for the exploration of their diverse biological activities. Behbehani and Ibrahim (2012) utilized thiazolidinones as key intermediates in synthesizing various derivatives, highlighting the versatility of thiazolidin-4-one scaffolds in medicinal chemistry (Behbehani & Ibrahim, 2012).

Properties

IUPAC Name

(2Z)-5-[(3-chlorophenyl)methyl]-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-24(2)16-8-6-13(7-9-16)12-21-23-19-22-18(25)17(26-19)11-14-4-3-5-15(20)10-14/h3-10,12,17H,11H2,1-2H3,(H,22,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQSVHGCPHUKCU-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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